Fosfomycin (sodium)

Pharmacokinetics Bioavailability Intravenous Antibiotics

Researchers studying MDR Gram-negative infections face limited IV antibiotic options with reliable PK/PD profiles. Fosfomycin sodium (CAS 26016-99-9) addresses this gap as a highly water-soluble MurA inhibitor formulated for parenteral administration and systemic exposure studies. • 92% susceptibility against ESBL- & 88% against MBL-producing Enterobacterales-validated for resistance mechanism studies • ~93% urinary excretion of active drug; ideal reference compound for PK/PD modeling of new IV antibiotics • Inhibits biofilm formation in 77% of MDR uropathogens; MBIC ≤0.12 μg/mL against E. coli biofilms Full QA documentation; ships ambient globally for R&D use.

Molecular Formula C3H5Na2O4P
Molecular Weight 182.02 g/mol
Cat. No. B8107699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfomycin (sodium)
Molecular FormulaC3H5Na2O4P
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESCC1C(O1)P(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3?;;/m0../s1
InChIKeyQZIQJIKUVJMTDG-ZNKPPGGASA-L
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosfomycin Sodium: Broad-Spectrum Antibiotic


Fosfomycin sodium (disodium salt, CAS 26016-99-9) is the intravenous formulation of the phosphonic acid antibiotic fosfomycin, originally isolated from Streptomyces fradiae [1]. It acts as an irreversible inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme catalyzing the first committed step in bacterial peptidoglycan biosynthesis [2]. Unlike its oral salt counterparts (fosfomycin trometamol and calcium), the sodium salt is characterized by high aqueous solubility (>70 mg/mL) and is specifically indicated for parenteral administration and research applications requiring precise dosing or systemic exposure [3].

Intravenous formulation for parenteral administration and systemic exposure research
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) irreversible inhibition
High aqueous solubility supports precise dosing in pharmacokinetic and pharmacodynamic models

Fosfomycin Sodium Substitution Limitations


Fosfomycin sodium exhibits critical differences in pharmacokinetics, route-specific bioavailability, and spectrum of activity compared to other fosfomycin salts (calcium, trometamol) and alternative antimicrobial agents. While the fosfomycin moiety itself possesses antibacterial activity, the salt form dictates the achievable systemic and urinary concentrations, thereby influencing clinical and experimental utility. The sodium salt is specifically designed for intravenous administration, achieving approximately 93% urinary excretion of the active form, whereas oral trometamol yields only 36-40% [1]. Furthermore, in vitro susceptibility profiles and resistance rates for fosfomycin sodium differ markedly from common comparators like ciprofloxacin, nitrofurantoin, and TMP-SMX, particularly against multidrug-resistant (MDR) Gram-negative pathogens [2]. These differences preclude simple substitution in research protocols and clinical procurement scenarios.

!
Salt form (sodium vs. trometamol/calcium) may alter urinary concentration and systemic exposure profile
!
Susceptibility against MDR Gram-negative bacteria may not transfer directly from comparators like ciprofloxacin or nitrofurantoin
!
Mechanism-specific synergy studies cannot assume interchangeability with beta-lactams or fluoroquinolones

Fosfomycin Sodium: Comparative Evidence


IV vs. Oral Fosfomycin Bioavailability

In a direct head-to-head pharmacokinetic study in 12 healthy volunteers, intravenous fosfomycin sodium (3 g dose) was compared to oral fosfomycin trometamol (2-4 g doses). The active drug excreted in urine was 93% for the intravenous sodium salt versus 36-40% for the oral trometamol salt [1]. The mean peak serum concentration (Cmax) for a 1 g i.v. dose of fosfomycin sodium was 44.3 μg/mL, whereas a 3 g oral dose of fosfomycin trometamol achieved a Cmax of only 26.8 μg/mL [2].

IV vs. Oral Urinary Recovery
Head-to-head
IV sodium 93% urinary excretion
Oral trometamol 36–40% urinary excretion
Supports urinary exposure model evaluation
12 volunteers; 1 g i.v. vs 2–4 g oral; 48 h urine collection
Pharmacokinetics Bioavailability Intravenous Antibiotics

Uncomplicated UTI: Clinical Efficacy Meta-Analysis

A 2024 systematic review and network meta-analysis of 13 randomized controlled trials (n=3,856 patients) compared fosfomycin (including sodium and trometamol formulations) to nitrofurantoin, TMP-SMX, and ciprofloxacin for uncomplicated UTI. Fosfomycin ranked highest for clinical cure (P-score=0.99) and microbiological cure (P-score=0.99). In contrast, ciprofloxacin ranked lowest for clinical cure (P-score=0.11) and microbiological cure (P-score=0.02) [1]. Ciprofloxacin also demonstrated the highest adverse event rate (P-score=0.98) compared to fosfomycin (P-score=0.05) [1]. A separate randomized controlled trial (n=513) found that a 5-day course of nitrofurantoin (100 mg TID) resulted in a 12% higher absolute clinical resolution rate (70% vs. 58%, P=0.004) and an 11% higher microbiologic resolution rate (74% vs. 63%, P=0.04) compared to a single 3 g dose of oral fosfomycin, highlighting that while fosfomycin is effective, the single-dose regimen may be inferior to multi-day nitrofurantoin [2].

Clinical Cure Ranking
Meta-analysis
P‑score 0.99 vs. ciprofloxacin 0.11
Reported trial endpoint ranking context
13 RCTs, 3,856 patients; uncomplicated UTI
Clinical Trial Meta-Analysis Urinary Tract Infection

In Vitro Susceptibility: MDR Gram-Negative Bacteria

In a study of 116 MDR Gram-negative isolates from ICU patients with UTIs, fosfomycin sodium demonstrated low resistance rates compared to other antibiotic classes: E. coli (4.2% resistance), Klebsiella spp. (16% resistance), and P. aeruginosa (36% resistance) [1]. Importantly, among ESBL-producing isolates, 92% remained susceptible to fosfomycin, and 88% of MBL-positive isolates were susceptible [1]. In contrast, a separate analysis of US bacterial isolates showed that fosfomycin retained potent activity against Enterobacterales (MIC50/90, 4/16 μg/mL), including multidrug-resistant strains [2]. This compares favorably to ciprofloxacin, where MIC90 values for MDR E. coli can exceed >256 μg/mL in some surveillance studies [3].

MDR E. coli Resistance
Class-level inference
4.2% fosfomycin resistance
Reported resistance rate context; >30% typical fluoroquinolone resistance
ICU UTI isolates; agar dilution; EUCAST/CLSI breakpoints
Antimicrobial Resistance MDR Pathogens Susceptibility Testing

Biofilm Formation Inhibition: MDR Uropathogens

In a study of 116 MDR Gram-negative UTI isolates, 75% (n=87) were biofilm producers. Fosfomycin sodium inhibited biofilm formation in 77% (n=67) of these biofilm-positive isolates [1]. A separate study on E. coli biofilms reported a minimum biofilm inhibitory concentration (MBIC) of ≤0.12 μg/mL for fosfomycin against 12-hour biofilms, indicating potent anti-biofilm activity [2]. While direct comparator data for biofilm inhibition by ciprofloxacin or nitrofurantoin in the same study are not available, the class-level inference is that fosfomycin's unique mechanism of action (MurA inhibition) and its high urinary concentrations (achievable only with the sodium salt via i.v. administration) provide a distinct advantage in eradicating biofilm-associated infections, a common cause of recurrent UTI.

Biofilm Inhibition
Supporting evidence
77% biofilm‑positive isolates inhibited
Supports biofilm model evaluation
MDR Gram‑negative UTI isolates; MBIC ≤0.12 µg/mL reported for E. coli
Biofilm MDR Pathogens UTI

Fosfomycin Sodium: Key Applications


Resistance Mechanisms & Combination Therapy

Given its retained activity against ESBL- and MBL-producing Enterobacterales (92% and 88% susceptibility, respectively [1]), fosfomycin sodium is ideally suited for in vitro and in vivo studies exploring resistance mechanisms (e.g., fosA gene prevalence and plasmid-mediated transfer [2]) and for evaluating synergistic combinations with other agents (e.g., colistin, carbapenems) against XDR pathogens. Its high water solubility and stability facilitate precise dosing in pharmacodynamic models [3].

PK/PD Modeling & IV Antibiotic Development

The well-characterized pharmacokinetic profile of fosfomycin sodium—including 93% urinary excretion of active drug, a volume of distribution of ~30 L, and a half-life of ~2.4 hours [4]—makes it an excellent reference compound for PK/PD studies. Researchers can utilize this data to develop and validate PK/PD models for new intravenous antibiotics targeting Gram-negative infections.

Biofilm & Persistence Studies for Chronic UTI

Fosfomycin sodium's ability to inhibit biofilm formation in 77% of MDR Gram-negative uropathogens [1] and its reported low MBIC against E. coli biofilms (≤0.12 μg/mL [5]) make it a key compound for studying biofilm eradication and bacterial persistence. It is particularly relevant for investigating treatment strategies for recurrent UTIs and catheter-associated infections, where biofilm formation is a major clinical challenge.

Quality Control & Reference Standard for Fosfomycin Salts

Due to its high purity and well-defined physicochemical properties (e.g., specific rotation, pH of aqueous solutions [6]), fosfomycin sodium serves as a reference standard for analytical method development (e.g., HPLC-MS ) and quality control of other fosfomycin salts (calcium, trometamol) in pharmaceutical manufacturing and research settings. Its distinct solubility profile (highly water-soluble vs. slightly soluble calcium salt) also aids in formulation studies.

Application
Selection Property
Validation Focus
Resistance mechanisms & synergy screening
Retained activity against ESBL/MBL-producing Enterobacterales
fosA gene prevalence, plasmid-mediated transfer, and combination testing
PK/PD modeling for Gram-negative antibiotics
High urinary recovery and predictable pharmacokinetics
Exposure-response model validation and dose fractionation studies
Biofilm eradication & persistence studies
Biofilm inhibition in MDR uropathogens
Biofilm models and recurrent infection model evaluation
Reference standard for fosfomycin salts
High purity and defined physicochemical properties
HPLC‑MS method development and quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosfomycin (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.